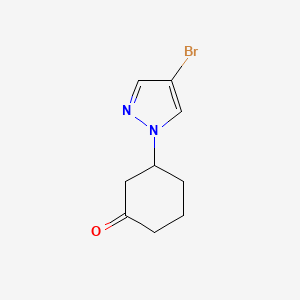![molecular formula C10H15N5 B13115189 2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)
2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,5-b]pyridazine family. This compound is characterized by its unique structure, which includes a hydrazinyl group, a methyl group, and a propyl group attached to the imidazo[1,5-b]pyridazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-hydrazinyl-5-methylpyridine with a suitable propylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the imidazo[1,5-b]pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazo[1,5-b]pyridazine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,5-a]pyridine: Shares a similar core structure but lacks the hydrazinyl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyridazine: A simpler diazine compound with a wide range of biological activities
Uniqueness
2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine is unique due to the presence of the hydrazinyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and agrochemicals .
Eigenschaften
Molekularformel |
C10H15N5 |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
(5-methyl-7-propylimidazo[1,5-b]pyridazin-2-yl)hydrazine |
InChI |
InChI=1S/C10H15N5/c1-3-4-10-12-7(2)8-5-6-9(13-11)14-15(8)10/h5-6H,3-4,11H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
BMBKZFFBXBCQBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C2N1N=C(C=C2)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)
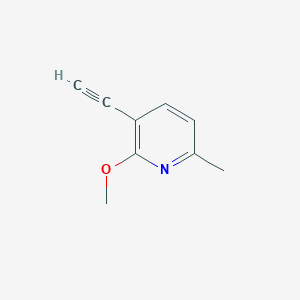
![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)
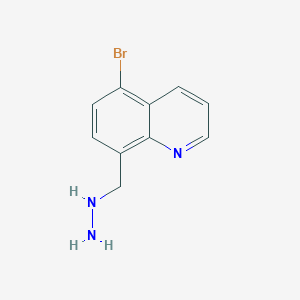
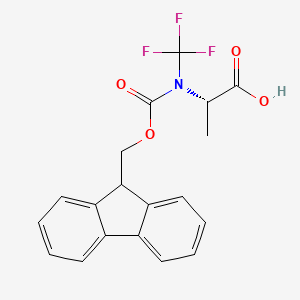
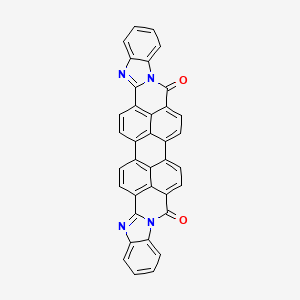
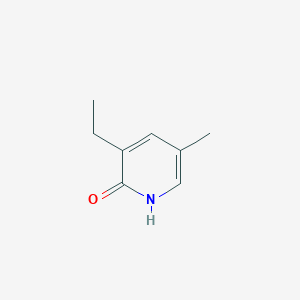

![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)
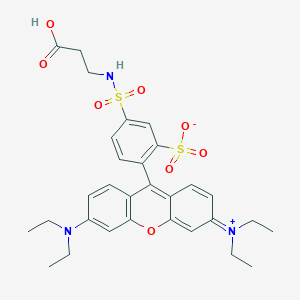
![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)
